molecular formula C19H20O6 B13063694 Praeruptorin F

Praeruptorin F

Cat. No.: B13063694
M. Wt: 344.4 g/mol
InChI Key: KJWFOHVSTFGWGZ-IJOJBTCESA-N
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Description

Praeruptorin F is a naturally occurring pyranocoumarin compound found in the roots of Peucedanum praeruptorum Dunn, a plant commonly used in traditional Chinese medicine. This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin F typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of coumarin derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction from Peucedanum praeruptorum roots. The process includes:

Chemical Reactions Analysis

Types of Reactions: Praeruptorin F undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives, each exhibiting unique pharmacological properties .

Scientific Research Applications

Praeruptorin F has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its role in modulating cellular pathways and gene expression.

    Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[(9S,10R)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,15,17,21H,1-4H3/b10-5-/t15-,17+/m1/s1

InChI Key

KJWFOHVSTFGWGZ-IJOJBTCESA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O

Origin of Product

United States

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